3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl-
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Overview
Description
3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- is an organic compound characterized by the presence of two 4-fluorophenyl groups and two methyl groups attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the additional fluorophenyl and methyl groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl groups may enhance binding affinity and specificity, while the ketone and methyl groups contribute to the compound’s overall reactivity and stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
3-Pentanone, 2,4-bis(4-chlorophenyl)-2,4-dimethyl-: Similar structure but with chlorine atoms instead of fluorine.
3-Pentanone, 2,4-bis(4-bromophenyl)-2,4-dimethyl-: Similar structure but with bromine atoms instead of fluorine.
3-Pentanone, 2,4-bis(4-methylphenyl)-2,4-dimethyl-: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- imparts unique properties such as increased electronegativity, enhanced metabolic stability, and potential for specific interactions with biological targets. These features distinguish it from similar compounds with different substituents.
Properties
CAS No. |
824984-65-8 |
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Molecular Formula |
C19H20F2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,4-bis(4-fluorophenyl)-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C19H20F2O/c1-18(2,13-5-9-15(20)10-6-13)17(22)19(3,4)14-7-11-16(21)12-8-14/h5-12H,1-4H3 |
InChI Key |
SNMLBBYYPMVNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)C(=O)C(C)(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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